

An In-depth Technical Guide to Heptene: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Heptene**

Cat. No.: **B3026448**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Heptene, an unsaturated hydrocarbon with the general chemical formula C_7H_{14} , is a pivotal compound in organic chemistry.^[1] As a higher olefin, it serves as a versatile precursor and additive in numerous industrial and research applications, including the synthesis of lubricants, catalysts, and surfactants.^[1] This technical guide provides a comprehensive overview of the chemical and physical properties of major **heptene** isomers, detailed experimental protocols for its synthesis and analysis, and an examination of a key reaction pathway.

Core Chemical and Physical Properties

Heptene is a colorless liquid characterized by a seven-carbon chain and a single double bond.^[1] The position and stereochemistry of this double bond give rise to several isomers, each with distinct physical properties. The fundamental molecular identity of **heptene** is defined by its chemical formula and molecular weight.

- Chemical Formula: C_7H_{14} ^[1]
- Molecular Weight: Approximately 98.19 g/mol ^[2]

The properties of the most common linear isomers of **heptene** are summarized in the table below, allowing for easy comparison.

Property	1-Heptene	cis-2-Heptene	trans-2-Heptene	cis-3-Heptene	trans-3-Heptene
CAS Number	592-76-7[1]	6443-92-1[3]	14686-13-6[4]	7642-10-6[5]	14686-14-7[6]
Boiling Point	94 °C[7]	98-99 °C[3]	98 °C[4]	96 °C[5]	95-96 °C[8]
Melting Point	-119 °C[7]	-109.5 °C[9]	-109.48 °C[10]	-136.64 °C[5]	-137 to -136.6 °C[8]
Density	0.697 g/mL at 25°C[7]	0.708 g/mL at 25°C[3]	0.701 g/mL at 25°C[4]	0.71 g/mL[5]	0.702 g/mL at 20°C[8]
Refractive Index (n ₂₀ /D)	1.400[7]	1.407[3]	1.404[4]	1.406[5]	1.405[8]

Experimental Protocols

Synthesis of 1-Heptene via Hydrogenation of 1-Heptyne

This protocol details the catalytic hydrogenation of 1-heptyne to yield **1-heptene**. The reaction's success hinges on the use of a selective catalyst to prevent over-hydrogenation to the alkane, heptane.

Materials and Equipment:

- 1-Heptyne
- Toluene (solvent)
- Reduced catalyst (e.g., Lindlar's catalyst or a custom-prepared catalyst)
- Hydrogen gas (H₂)
- 100 cm³ stainless steel autoclave reactor
- Gas chromatography equipment with a flame ionization detector (FID) and a suitable capillary column (e.g., GS-alumina)

- Magnetic stirrer and stir bar

Procedure:

- Catalyst Preparation: Approximately 5 mg of the reduced catalyst is dispersed in a 10 cm³ reactant mixture of 1-heptyne in toluene (2% v/v).
- Reaction Setup: The catalyst and reactant mixture is placed in the 100 cm³ stainless steel autoclave reactor.
- Hydrogenation: The reactor is pressurized with hydrogen gas to 4 bar. The reaction is carried out at a temperature of 30°C for a duration of 5 to 120 minutes, with continuous stirring (e.g., 1000 rpm) to mitigate mass transfer limitations.
- Product Collection and Analysis: After the designated reaction time, the liquid product is collected. The product composition is then analyzed using gas chromatography with a flame ionization detector to determine the yield and selectivity of **1-heptene**.

GC-MS Analysis of Heptene Isomers

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying the components of a mixture, such as the various isomers of **heptene**.

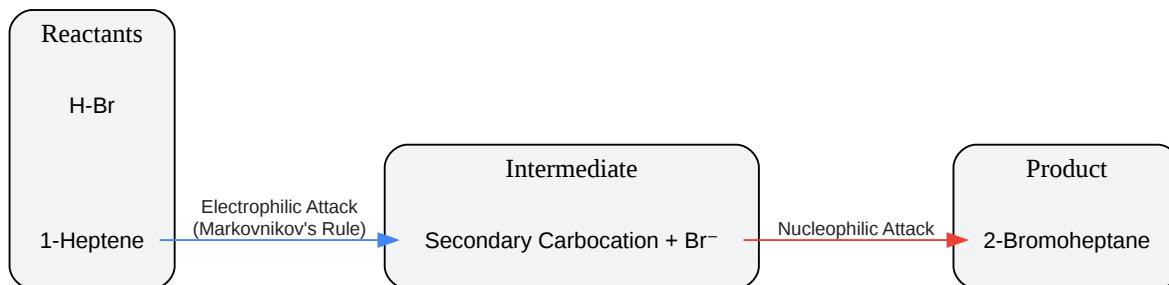
Materials and Equipment:

- **Heptene** isomer sample or mixture
- Volatile organic solvent (e.g., hexane or dichloromethane)
- Gas chromatograph coupled to a mass spectrometer (GC-MS) with a non-polar capillary column (e.g., DB-5)
- Autosampler vials
- Microsyringe

Procedure:

- Sample Preparation: A dilute solution of the **heptene** sample is prepared in a suitable volatile solvent, typically around 10 µg/mL. The solution should be free of particulates.
- Instrument Setup:
 - Injector: A split/splitless injector is commonly used. The injector temperature is set to a value that ensures rapid volatilization of the sample without degradation (e.g., 250°C).
 - GC Oven Program: A temperature program is established to separate the isomers. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 150°C) at a controlled rate (e.g., 5°C/min).
 - Mass Spectrometer: The mass spectrometer is set to acquire data in electron ionization (EI) mode. A solvent delay is programmed to prevent the filament from being active while the solvent elutes.
- Injection and Data Acquisition: A small volume of the prepared sample (e.g., 1 µL) is injected into the GC. The data acquisition is initiated, recording both the chromatogram (signal intensity versus retention time) and the mass spectrum of each eluting peak.
- Data Analysis: The retention times of the peaks in the chromatogram are used to distinguish between the different **heptene** isomers. The mass spectra of the individual peaks are compared to a spectral library (e.g., NIST) to confirm the identity of each isomer based on its unique fragmentation pattern.

Key Reaction Pathway: Hydrohalogenation of 1-Heptene


The hydrohalogenation of an alkene is a classic electrophilic addition reaction. The reaction of **1-heptene** with a hydrogen halide, such as hydrogen bromide (HBr), proceeds according to Markovnikov's rule. This rule states that the hydrogen atom of the hydrogen halide adds to the carbon atom of the double bond that already has more hydrogen atoms.

The mechanism involves two main steps:

- Electrophilic Attack: The electron-rich π-bond of **1-heptene** attacks the electrophilic hydrogen of HBr. This breaks the H-Br bond and forms a new carbon-hydrogen bond on the

terminal carbon (C1), resulting in the formation of a more stable secondary carbocation at the second carbon (C2).

- Nucleophilic Attack: The bromide ion (Br^-), acting as a nucleophile, attacks the electron-deficient carbocation, forming the final product, 2-bromoheptane.

[Click to download full resolution via product page](#)

Caption: Mechanism of hydrohalogenation of **1-heptene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Heptene - Wikipedia [en.wikipedia.org]
- 2. 1-Heptene | C7H14 | CID 11610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CIS-2-HEPTENE | 6443-92-1 [chemicalbook.com]
- 4. 14686-13-6 CAS MSDS (TRANS-2-HEPTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CIS-3-HEPTENE CAS#: 7642-10-6 [m.chemicalbook.com]
- 6. trans-3-Heptene | lookchem [lookchem.com]
- 7. 1-HEPTENE | 592-76-7 [chemicalbook.com]

- 8. TRANS-3-HEPTENE | 592-78-9 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. trans-2-Heptene | lookchem [lookchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Heptene: Properties, Synthesis, and Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026448#chemical-formula-and-molecular-weight-of-heptene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com